

In-Depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5

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Compound of Interest

Compound Name: N-(m-PEG9)-N'-(PEG5-acid)-Cy5

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This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, **N-(m-PEG9)-N'-(PEG5-acid)-Cy5**, designed for researchers, scientists, and professionals in drug development. This document details the molecule's core properties, including its molecular weight, and provides insights into its potential applications, supported by illustrative diagrams.

Core Molecular Specifications

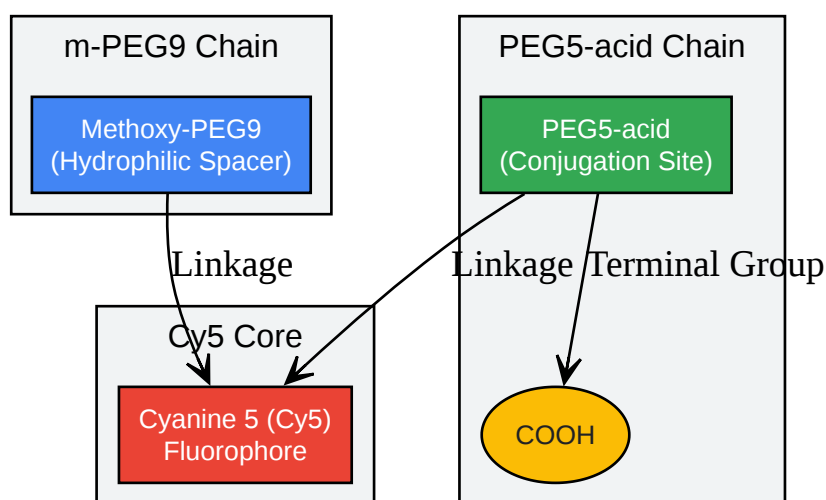
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a specialized chemical compound that integrates a near-infrared cyanine dye (Cy5) with two distinct polyethylene glycol (PEG) chains. This structure imparts both fluorescent properties for detection and tracking, and improved solubility and biocompatibility due to the hydrophilic PEG linkers. The terminal carboxylic acid group allows for covalent conjugation to primary amines on target molecules such as proteins, peptides, or antibodies.

The key quantitative data for this molecule and its constituent parts are summarized in the table below.

Component	Chemical Formula	Molecular Weight (g/mol)
N-(m-PEG9)-N'-(PEG5-acid)-Cy5	$C_{57}H_{89}ClN_2O_{16}$	~1093.8[1][2]
m-PEG9-acid	$C_{20}H_{40}O_{11}$	456.5[3][4]
m-PEG5-acid	$C_{12}H_{24}O_7$	280.3[5]
Cy5 (Sulfo-Cyanine5)	$C_{33}H_{40}N_2O_8S$	656.81[6][7]

Molecular Structure and Functional Components

The unique architecture of **N-(m-PEG9)-N'-(PEG5-acid)-Cy5** is central to its utility in bio-conjugation and fluorescence-based assays. The molecule is comprised of three key functional units: a Cy5 fluorophore, a methoxy-terminated PEG9 chain, and a carboxylic acid-terminated PEG5 chain.



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Caption: Functional components of **N-(m-PEG9)-N'-(PEG5-acid)-Cy5**.

Applications in Research and Development

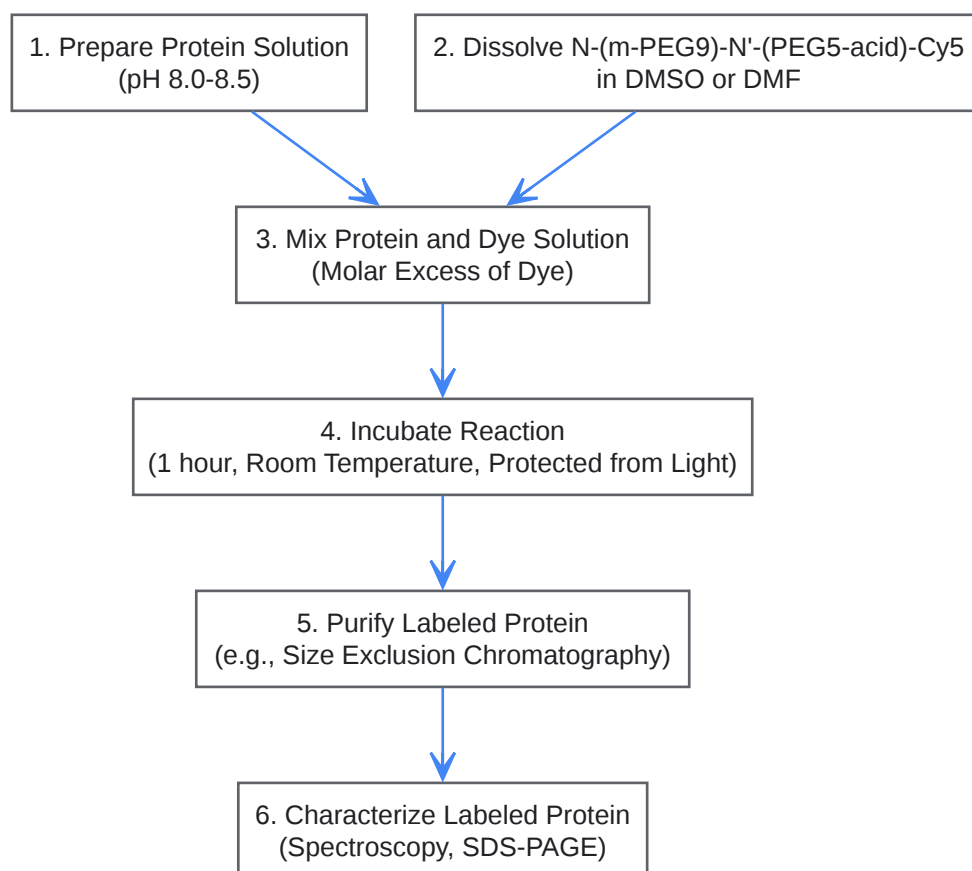
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a versatile tool in biomedical research, particularly in the fields of proteomics and drug delivery. Its application as a PEG-based linker for Proteolysis

Targeting Chimeras (PROTACs) is of significant interest[1]. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG chains in this linker can enhance the solubility and pharmacokinetic properties of the resulting PROTAC.

Furthermore, the presence of the Cy5 dye allows for the tracking and quantification of labeled molecules in various experimental setups, including fluorescence microscopy, flow cytometry, and in vivo imaging. The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules.

Experimental Workflow: Protein Labeling

The following diagram outlines a typical experimental workflow for the conjugation of **N-(m-PEG9)-N'-(PEG5-acid)-Cy5** to a target protein.

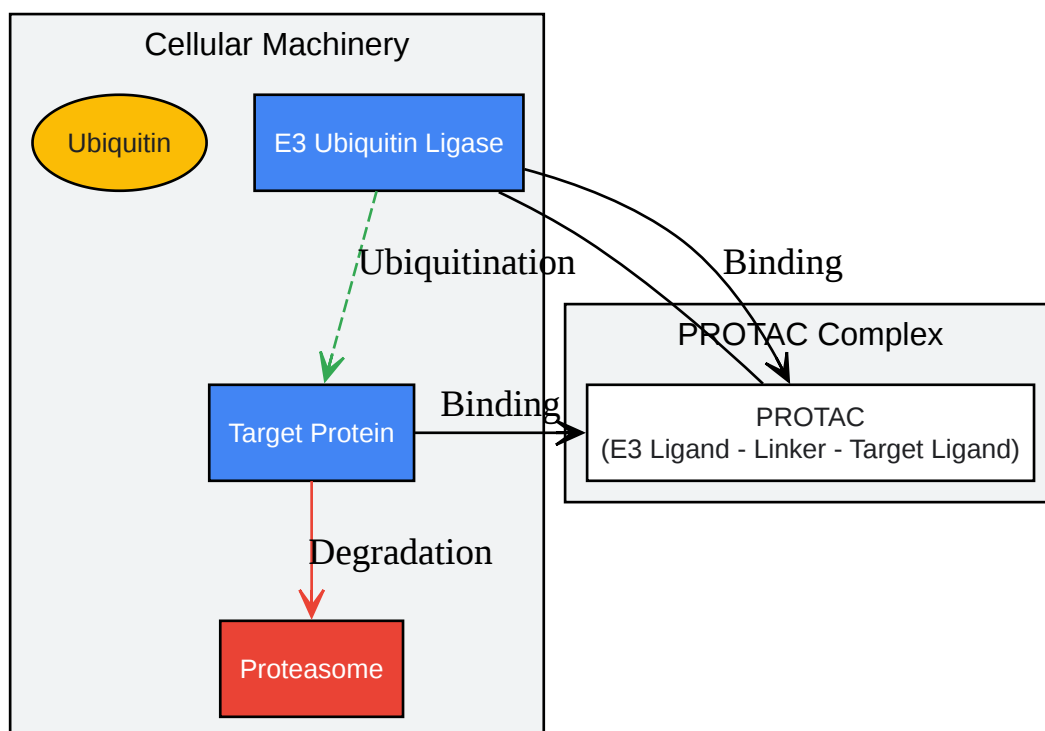


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Caption: General workflow for protein labeling.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the conceptual signaling pathway for a PROTAC utilizing a linker such as **N-(m-PEG9)-N'-(PEG5-acid)-Cy5** to induce the degradation of a target protein.



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Caption: PROTAC-mediated protein degradation pathway.

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